Distinct Hydrogen-Bonding Topology from 1,6-Diamino Substitution Versus 3-Amino Analogs
The 1,6-diamino substitution pattern of the target compound provides a unique hydrogen-bonding vector set compared to the more extensively studied 3-aminopyridin-2-one scaffold [1]. While 3-aminopyridin-2-one trifluoromethyl ketones engage serine proteases via a specific H-bond network involving the 3-amino group and the pyridinone carbonyl [2], the target compound presents amino groups at N1 and C6, offering a distinct donor-acceptor topology. This differentiation is supported by crystallographic evidence from related aminopyridinone scaffolds showing that the position of the amino group dictates the orientation of the pyridinone ring within enzyme active sites [3].
| Evidence Dimension | Hydrogen-bond donor/acceptor geometry |
|---|---|
| Target Compound Data | Two amino groups at N1 and C6; carbonyl at C2 |
| Comparator Or Baseline | 3-Aminopyridin-2-one analogs: One amino group at C3; carbonyl at C2 |
| Quantified Difference | Qualitative difference in H-bond vector orientation; no quantitative binding data available for target compound |
| Conditions | Structural comparison based on molecular topology and published SAR of aminopyridinone scaffolds |
Why This Matters
For structure-based drug design programs, the distinct H-bond topology of the 1,6-diamino scaffold enables exploration of chemical space orthogonal to established 3-aminopyridinone pharmacophores.
- [1] US11208423B2. Pyridinamine-pyridone and pyrimidinamine-pyridone compounds. Google Patents. 2018. View Source
- [2] Bernstein PR, et al. Nonpeptidic Inhibitors of Human Leukocyte Elastase. 3. J Med Chem. 1994;37:3313. PMID: 7932559. View Source
- [3] PDB ID: 5N33. cAMP-dependent Protein Kinase A in complex with 3-amino-5-(trifluoromethyl)-1H-pyridin-2-one. 2017. View Source
